1-(2,5-dimethylphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine
Overview
Description
1-(2,5-dimethylphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazines. TFMPP has been extensively studied for its pharmacological properties and is known to have a wide range of effects on the human body.
Mechanism of Action
The mechanism of action of TFMPP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A and 5-HT2C receptors, leading to the release of serotonin and other neurotransmitters.
Biochemical and Physiological Effects:
TFMPP has been shown to have a wide range of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature. It also has been shown to cause changes in mood, perception, and behavior.
Advantages and Limitations for Lab Experiments
TFMPP has several advantages for use in lab experiments. It is easy to synthesize and purify, and its effects are well-characterized. However, it also has several limitations, including its potential for toxicity and the need for careful handling.
Future Directions
There are several future directions for research on TFMPP. One area of interest is the development of more selective agonists and antagonists for the 5-HT2A and 5-HT2C receptors. Another area of interest is the study of TFMPP's effects on other neurotransmitter systems, such as the dopamine and noradrenaline systems. Finally, there is interest in the development of new therapeutic agents based on the pharmacological properties of TFMPP.
Scientific Research Applications
TFMPP has been used extensively in scientific research to study its effects on the human body. It has been shown to have a wide range of pharmacological properties, including serotonin receptor agonism, dopamine receptor antagonism, and inhibition of noradrenaline reuptake.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O/c1-15-3-4-16(2)19(13-15)25-11-9-24(10-12-25)14-17-5-7-18(8-6-17)26-20(21,22)23/h3-8,13H,9-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOUPZZZLJULOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(C=C3)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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